2-(2-Thienyl)piperazine dihydrochloride
Overview
Description
2-(2-Thienyl)piperazine dihydrochloride is a piperazine derivative that has attracted extensive interest due to its diverse biological properties. It is a solid substance with a molecular weight of 241.18 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C8H14Cl2N2S . The InChI code is 1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 241.18 .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(2-Thienyl)piperazine dihydrochloride and its derivatives are frequently utilized in the synthesis of various biologically active compounds. For instance, Gao and Renslo (2007) have presented an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. These compounds serve as important building blocks in the preparation of biologically active compounds and as scaffolds for constructing combinatorial libraries (Hongwu Gao & A. Renslo, 2007).
Structural and Chemical Analysis
Research on the structural and chemical properties of this compound derivatives contributes significantly to medicinal chemistry. For example, Xiong-Wen Yang et al. (2005) synthesized a compound from 2-acetothiophene and 1-(2,3-dichlorophenyl)piperazine, revealing important insights into the molecular structure, including the conformation of the piperazine ring (Xiong‐Wen Yang et al., 2005).
Antidepressant Analogues
In pharmacological research, this compound is used to create antidepressant analogues. Watthey et al. (1983) described the synthesis of two thiophene-containing analogues of mianserin, using the nucleophilic aromatic substitution reaction of the N-lithio derivative of 1-methyl-3-(2-thienyl)piperazine. These substances exhibited profiles similar to mianserin, a known antidepressant, in biochemical and pharmacological test systems (J. Watthey et al., 1983).
Antidiabetic Compounds
Piperazine derivatives, including those related to this compound, have been identified as potential antidiabetic compounds. Le Bihan et al. (1999) conducted studies on piperazine derivatives, leading to the identification of certain compounds as potent antidiabetic agents in rat models, mediated by an increase in insulin secretion (G. Le Bihan et al., 1999).
Synthesis of Piperazine Derivatives with Pharmacological Activity
Piperazine derivatives, including this compound, have been extensively researched for their central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic applications. Brito et al. (2018) discussed various therapeutic applications of piperazine derivatives, highlighting their significance in medicinal chemistry (A. F. Brito et al., 2018).
Anti-inflammatory Activity
The derivatives of this compound have been studied for their anti-inflammatory properties. Hanan M. Refaat et al. (2007) synthesized a novel series of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity against carrageenan-induced paw edema (Hanan M. Refaat et al., 2007).
Mechanism of Action
Target of Action
2-(2-Thienyl)piperazine dihydrochloride is a derivative of piperazine . Piperazine is known to have a broad range of targets, primarily acting as a GABA receptor agonist . .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-thiophen-2-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVKIRDGQBRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351590-47-0 | |
Record name | 2-(thiophen-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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